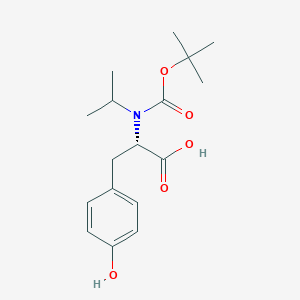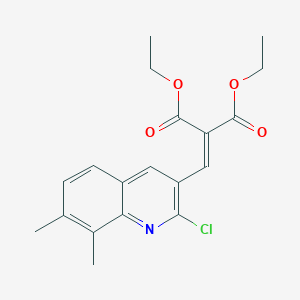![molecular formula C14H17BrFN3O3 B13726645 tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is an organic compound that features a guanidine core substituted with a 3-bromo-4-fluorophenyl group and a tert-butyloxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine typically involves the following steps:
Preparation of 3-bromo-4-fluoroacetophenone: This can be achieved through the bromination and fluorination of acetophenone.
Acylation of Guanidine: The 3-bromo-4-fluoroacetophenone is then reacted with guanidine in the presence of a base to form the corresponding acylated guanidine.
Protection with Boc Group: The final step involves the protection of the guanidine nitrogen with a tert-butyloxycarbonyl group using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free guanidine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane can be used to remove the Boc group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Deprotected Guanidine: Removal of the Boc group yields the free guanidine derivative.
Scientific Research Applications
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving guanidine moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially those requiring selective protection and deprotection steps.
Biological Studies: It can be used in studies investigating the biological activity of guanidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the guanidine group allows for potential hydrogen bonding and electrostatic interactions with biological targets, while the Boc group provides stability during synthetic manipulations.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine
- N-[2-(3-bromo-4-methylphenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine
Uniqueness
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is unique due to the specific combination of the 3-bromo-4-fluorophenyl group and the Boc-protected guanidine. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic and medicinal applications.
Properties
Molecular Formula |
C14H17BrFN3O3 |
|---|---|
Molecular Weight |
374.21 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate |
InChI |
InChI=1S/C14H17BrFN3O3/c1-14(2,3)22-13(21)19-12(17)18-11(20)7-8-4-5-10(16)9(15)6-8/h4-6H,7H2,1-3H3,(H3,17,18,19,20,21) |
InChI Key |
KGIKNMXZVSDPND-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/NC(=O)CC1=CC(=C(C=C1)F)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)NC(=O)CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


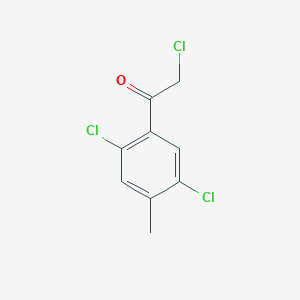
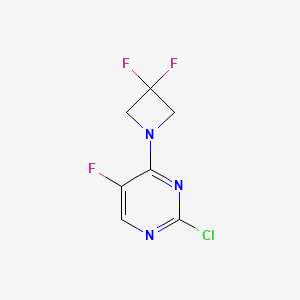
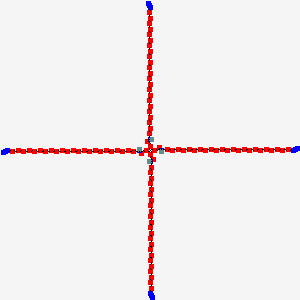
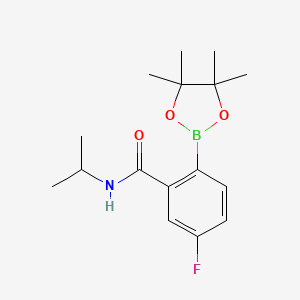
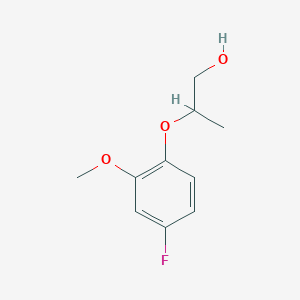
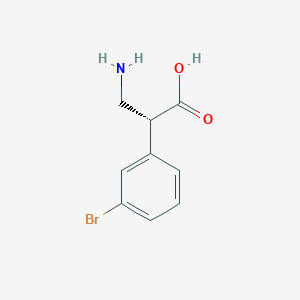
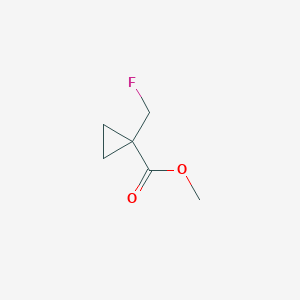


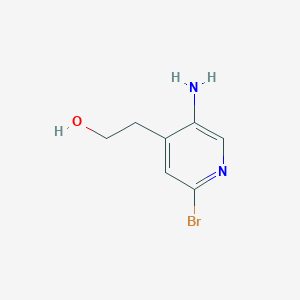
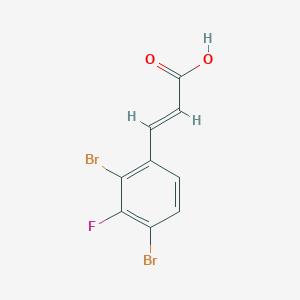
![7-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13726631.png)
